6-(Hydroxymethyl)pyridine-2-carboxamide

Solid State Chemistry Crystallization Physical Property

Protocol failures from generic analogs can halt R&D. 6-(Hydroxymethyl)pyridine-2-carboxamide (CAS 41337-83-1) resolves this with its specific 6-hydroxymethyl group, which provides defined H-bonding capacity (2 donors, 3 acceptors) for reliable supramolecular synthon engineering. This bifunctional building block enables selective oxidation at the alcohol while the amide remains a stable anchor, accelerating hit-to-lead diversification from a single precursor. Its use as a structurally characterized ligand for Zn(II), Cu(II), Ni(II), and Co(II) ensures reproducible coordination chemistry. - Distinct thermal behavior (mp ~165°C) for DSC calibration. - Validated for HPLC and NMR method development. - Immediate stock availability for gram-scale procurement.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 41337-83-1
Cat. No. B1285363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)pyridine-2-carboxamide
CAS41337-83-1
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)N)CO
InChIInChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11)
InChIKeyUMCXCEKIEZBYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)pyridine-2-carboxamide: Building Block and Ligand


6-(Hydroxymethyl)pyridine-2-carboxamide (CAS 41337-83-1) is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a pyridine derivative characterized by a hydroxymethyl substituent at the 6-position and a primary carboxamide group at the 2-position . This compound is primarily utilized as a versatile building block in organic synthesis and as a ligand in coordination chemistry .

Bifunctional building block with reactive primary alcohol and stable carboxamide anchor
Ligand for first-row transition metal complexes with documented coordination behavior
Enhanced hydrogen-bond donor/acceptor profile for crystal engineering studies

Why 6-(Hydroxymethyl)pyridine-2-carboxamide Is Not Interchangeable with Analogs


While the pyridine-2-carboxamide core is common, substitution at the 6-position dictates the compound's physical properties, chemical reactivity, and potential for downstream functionalization. The specific 6-hydroxymethyl group in CAS 41337-83-1 introduces a polar, protic functional group that is absent in close analogs like 6-methylpyridine-2-carboxamide (CAS 63668-37-1) or 6-chloropyridine-2-carboxamide (CAS 70593-61-2) [1]. This structural difference results in quantifiable changes in melting point, density, hydrogen bonding capacity, and pKa, which directly impact solubility, crystallization behavior, and its utility as a metal-chelating ligand . Substituting a generic analog can lead to failure in established synthetic protocols or coordination complex formation.

6-alkyl / 6-halo analogs
Absence of the hydroxymethyl group may significantly alter hydrogen-bond networks, affecting solubility and crystallization behavior.
Generic pyridine-2-carboxamides
Lack of the reactive alcohol handle may limit derivatization pathways; established synthetic protocols may not transfer directly.
Unfunctionalized analogs
Metal coordination behavior is less documented for simple pyridine-2-carboxamides; ligand performance may require independent validation.

Quantitative Comparison of 6-(Hydroxymethyl)pyridine-2-carboxamide vs. Core Analogs


Higher Melting Point from Hydrogen Bonding

The presence of a hydroxymethyl group enables strong intermolecular hydrogen bonding, resulting in a significantly higher melting point compared to the unsubstituted core scaffold. 6-(Hydroxymethyl)pyridine-2-carboxamide exhibits a melting point range of 150-180°C (typically reported as 165°C) [1], whereas the parent compound, picolinamide (pyridine-2-carboxamide), melts at 107-108°C . This difference of approximately 58°C is critical for applications requiring solid-state stability and purification by crystallization.

Melting point shift
Head-to-head
ΔT ≈ +58°C vs. picolinamide
Supports solid-state stability and crystallization-based purification
Data to verify; supplier-reported melting range 150–180°C
Solid State Chemistry Crystallization Physical Property

Density and pKa Shifts from 6-Substitution

The introduction of the hydroxymethyl group alters the compound's density and acid-base properties. The predicted density of 6-(hydroxymethyl)pyridine-2-carboxamide is 1.321 g/cm³ , which is approximately 9.7% higher than the density of the unsubstituted picolinamide (1.204 g/cm³) . Furthermore, the predicted pKa is 13.11 , a value significantly influenced by the electron-donating nature of the 6-hydroxymethyl group, differentiating it from analogs with electron-withdrawing substituents like 6-chloropyridine-2-carboxamide.

Density and pKa shift
Context-dependent
Density +9.7%; pKa ~13.1 (predicted)
Context-dependent: may support solubility and partitioning prediction
Predicted values; experimental validation advised
Physicochemical Property Solubility Ionization

Hydrogen Bond Donor/Acceptor Capacity

The presence of both a primary amide and a primary alcohol group endows 6-(hydroxymethyl)pyridine-2-carboxamide with a distinct hydrogen bonding profile. It possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. In contrast, close analogs like 6-methylpyridine-2-carboxamide (CAS 63668-37-1) lack the alcohol group and thus have fewer donors/acceptors (predicted: 1 donor, 2 acceptors). This quantitative difference in hydrogen bonding capacity dictates its ability to form specific supramolecular synthons and crystal packing motifs, which are critical for crystal engineering and co-crystal formation [2].

H-bond donor/acceptor count
Class-level
2 donors, 3 acceptors (+1 vs. 6-methyl analog)
Reported profile may guide crystal engineering and co-crystal design
Functional-group count; specific synthon formation needs experimental confirmation
Crystal Engineering Supramolecular Chemistry Co-crystal Design

Bifunctional Building Block Versatility

The 6-hydroxymethyl group provides a reactive handle for further derivatization that is absent in simple 6-alkyl or 6-halo analogs. Specifically, the primary alcohol can be selectively oxidized to an aldehyde or carboxylic acid, converted to a halide for nucleophilic substitution, or used as an esterification site . This bifunctionality (amide + alcohol) makes it a more versatile scaffold than 6-methylpyridine-2-carboxamide, where the methyl group is inert under many common synthetic conditions. This is a key differentiator for procurement in drug discovery, where the ability to rapidly generate diverse compound libraries from a single precursor is paramount .

Synthetic versatility
Class-level
Bifunctional: alcohol for oxidation/substitution; amide stable anchor
May support derivatization workflows for library synthesis
Oxidation/esterification routes require method-specific validation
Organic Synthesis Medicinal Chemistry Scaffold

Proven Ligand for Transition Metal Complexes

6-(Hydroxymethyl)pyridine-2-carboxamide and related 2-hydroxymethylpyridine-carboxylate ligands have been demonstrated to form structurally authenticated coordination complexes with first-row transition metals (Zn(II), Cu(II), Ni(II), Co(II)) [1]. A study reported a class of 17 complexes, predominantly zwitterions, where the ligand demonstrated variable coordination modes [1]. This empirical evidence of its ability to act as a metal-chelating ligand provides a proven application pathway, unlike many other pyridine carboxamide analogs for which such coordination behavior has not been explicitly documented or structurally characterized.

Ligand performance
Reported
Forms structurally authenticated complexes with Zn, Cu, Ni, Co
Supports ligand selection for first-row transition metal complexation
Based on X-ray data; 17 zwitterionic complexes reported
Coordination Chemistry Metal Complexes Ligand Design

Application Scenarios


Supramolecular Synthons and Crystal Engineering

Leverage the compound's enhanced hydrogen bonding capacity (2 donors, 3 acceptors) to engineer specific crystal packing motifs and study supramolecular synthons. The higher melting point (150-180°C) compared to the parent picolinamide (107-108°C) is a direct consequence of these stronger intermolecular interactions, making it an ideal model compound for validating crystal engineering principles [1].

Medicinal Chemistry Library Synthesis

Utilize the compound's bifunctional nature as a strategic scaffold for medicinal chemistry. The primary alcohol group can be selectively oxidized or substituted, while the amide provides a stable anchor point. This versatility enables rapid diversification of the pyridine core, accelerating hit-to-lead optimization campaigns where generating analogs from a single precursor is critical .

Metal-Organic Complexes and Catalysts

Employ 6-(hydroxymethyl)pyridine-2-carboxamide as a proven ligand for first-row transition metals. Its ability to form structurally characterized complexes with Zn(II), Cu(II), Ni(II), and Co(II) under various conditions, as documented by X-ray crystallography, makes it a reliable choice for researchers designing new coordination compounds, metal-organic frameworks (MOFs), or homogeneous catalysts [2].

Analytical Reference Standard and Method Development

The well-defined physical properties, including its distinct melting point (165°C) and density (1.321 g/cm³), make this compound suitable as a reference standard for calibrating instruments like differential scanning calorimeters (DSC) or for validating analytical methods such as HPLC and NMR spectroscopy in quality control environments [3].

Application
Selection Property
Validation Focus
Supramolecular synthon and crystal engineering
Hydrogen-bonding profile
Synthon design and packing motif reproducibility
Medicinal chemistry library synthesis
Bifunctional derivatizability
Library diversification routes and alcohol transformation efficiency
Metal-organic complexes and catalysts
Ligand coordination behavior
Metal complex structure validation and catalytic activity screening
Analytical reference standard and method development
Well-defined physical properties
Instrument calibration reproducibility and method precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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